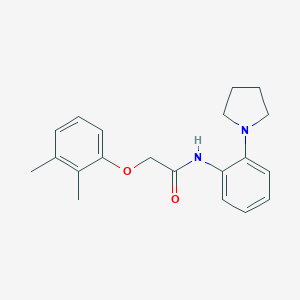![molecular formula C18H19BrN2O3 B243841 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BMB is a small molecule that belongs to the class of benzamides and has a molecular weight of 399.34 g/mol.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves its interaction with the target enzymes, leading to their inhibition. 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide binds to the ATP-binding site of the enzymes, preventing the transfer of phosphate groups and subsequent activation of downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting GSK-3β.
Biochemical and Physiological Effects:
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide inhibits cell proliferation and induces apoptosis in cancer cells. In addition, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease. Furthermore, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. In addition, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to exhibit high selectivity and potency against its target enzymes. However, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide also has some limitations. It is a synthetic molecule that requires expertise in organic chemistry for its synthesis. In addition, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. In addition, future studies could focus on optimizing the synthesis method of 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide to improve its yield and purity. Furthermore, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide could be modified to improve its selectivity and potency against its target enzymes. Finally, more studies are needed to determine the safety and efficacy of 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in humans.
Métodos De Síntesis
The synthesis of 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-methoxy-2-(4-morpholinyl)aniline, which is then reacted with 4-bromo-1-fluorobenzene to obtain the final product, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. The entire synthesis process is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, 4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has the potential to be developed as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Fórmula molecular |
C18H19BrN2O3 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
4-bromo-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-15-6-7-17(21-8-10-24-11-9-21)16(12-15)20-18(22)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,22) |
Clave InChI |
HXEABDMQSXYRJC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)

![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)

![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)
![2,5-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243783.png)